

# Technical Guide: 1-(2-Nitrophenyl)-5-methylpyrazole Derivatives

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	5-Methyl-1-(2-nitrophenyl)-1H-pyrazole
CAS No.:	1247439-67-3
Cat. No.:	B580910

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## Scaffold Overview & Chemical Identity

The 1-(2-nitrophenyl)-5-methylpyrazole moiety consists of a pyrazole ring substituted at the N1 position with an ortho-nitrophenyl group and at the C5 position with a methyl group. This specific regiochemistry (1,5-substitution) is thermodynamically less favored than the 1,3-isomer during classical condensation but is essential for subsequent intramolecular cyclization strategies.

## Key Derivatives & CAS Registry

The following table consolidates the primary derivatives and their Chemical Abstracts Service (CAS) registry numbers. Note that while the core unsubstituted scaffold is often a transient intermediate, its functionalized derivatives are stable, commercially referenced building blocks.

Compound Name	Structure Description	CAS Number	Molecular Formula
Methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate	5-H, 3-H variant (Reference)*	1171844-32-8	C <sub>11</sub> H <sub>9</sub> N <sub>3</sub> O <sub>4</sub>
1-(4-Nitrophenyl)-3-methyl-5-pyrazolone	Para-nitro isomer (Analogue)	6402-09-1	C <sub>10</sub> H <sub>9</sub> N <sub>3</sub> O <sub>3</sub>
1-(2-Nitrophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid	Hydrolysis product of ester	Not Listed (Synthesized)	C <sub>11</sub> H <sub>9</sub> N <sub>3</sub> O <sub>4</sub>
1-(2-Methyl-5-nitrophenyl)pyrazole	Phenyl-ring methylated isomer	175295716 (CID)	C <sub>10</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>

> Note: CAS 1171844-32-8 is a specific carboxylate derivative often used as a starting material. The specific 5-methyl-4-carboxylate congener is typically synthesized de novo via the methods described below.

## Regioselective Synthesis: The Challenge of 1,3 vs. 1,5 Isomers

The primary synthetic challenge is controlling regioselectivity during the condensation of 2-nitrophenylhydrazine with unsymmetrical 1,3-dicarbonyls.

### Mechanism of Regiocontrol

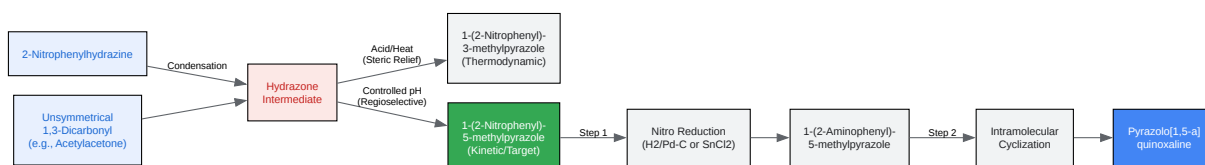
The reaction of 2-nitrophenylhydrazine with a 1,3-diketone (e.g., acetylacetone or a formylacetone equivalent) proceeds via a hydrazone intermediate.

- Kinetic Control (5-Methyl): Nucleophilic attack of the terminal hydrazine nitrogen on the more reactive carbonyl (often the aldehyde or less hindered ketone) leads to the 5-methyl isomer.
- Thermodynamic Control (3-Methyl): Under acidic conditions or high temperatures, the reaction often equilibrates to the sterically less congested 1-aryl-3-methyl isomer.

To selectively access the 1-(2-nitrophenyl)-5-methyl scaffold, researchers must utilize specific dielectrophiles like 4-methoxy-3-buten-2-one or control the solvent polarity (e.g., using fluorinated alcohols like HFIP).

## Synthetic Pathway Diagram

The following Graphviz diagram illustrates the bifurcation between the 1,3- and 1,5-isomers and the pathway to the fused quinoxaline system.



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Caption: Regiodivergent synthesis of 1-(2-nitrophenyl)-5-methylpyrazole and its conversion to pyrazolo[1,5-a]quinoxaline.

## Experimental Protocols

### Protocol A: Synthesis of 1-(2-Nitrophenyl)-5-methylpyrazole-4-carboxylate

This protocol ensures high regioselectivity for the 5-methyl isomer using an enaminone precursor.

Reagents:

- 2-Nitrophenylhydrazine hydrochloride (1.0 equiv)
- Ethyl acetoacetate (1.0 equiv) [Precursor for in situ enaminone]

- Triethyl orthoformate (1.2 equiv)
- Ethanol (Solvent)[1][2][3][4][5]

#### Step-by-Step Methodology:

- Preparation of Enaminone: Reflux ethyl acetoacetate with triethyl orthoformate and an amine catalyst (e.g., aniline) to generate the intermediate ethyl 2-(ethoxymethylene)-3-oxobutanoate.
- Condensation: Dissolve 2-nitrophenylhydrazine hydrochloride in ethanol. Add the prepared enaminone dropwise at 0°C to minimize side reactions.
- Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The reaction is monitored by TLC (Hexane:EtOAc 3:1).
- Workup: Evaporate the solvent under reduced pressure. The residue is typically a mixture; purify via flash column chromatography on silica gel. The 5-methyl isomer typically elutes after the 3-methyl isomer due to higher polarity from the orthogonal nitro group interaction.
- Validation: Confirm structure via <sup>1</sup>H NMR. The C5-methyl group in the 1,5-isomer usually appears upfield relative to the 1,3-isomer due to the shielding effect of the orthogonal nitrophenyl ring.

## Protocol B: Nitro Reduction to 1-(2-Aminophenyl)-5-methylpyrazole

#### Reagents:

- 1-(2-Nitrophenyl)-5-methylpyrazole derivative
- Stannous chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O) (5.0 equiv)
- Ethanol/Ethyl Acetate[1][4][6][7]

#### Methodology:

- Dissolve the nitro compound in ethanol.[3]

- Add  $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$  in portions.
- Reflux for 2–3 hours until the starting material is consumed (TLC monitoring).
- Neutralize with 10% NaOH solution, filter the tin salts through Celite, and extract with ethyl acetate.
- This amine is the direct precursor for the pyrazolo[1,5-a]quinoxaline scaffold.

## Applications in Drug Development[9][10][11][12]

The 1-(2-nitrophenyl)-5-methylpyrazole scaffold is primarily utilized as a "masked" form of the pyrazolo[1,5-a]quinoxaline tricyclic system.

- Adenosine Receptor Antagonists: Derivatives of this scaffold have shown high affinity for A1 and A3 adenosine receptors, relevant in treating asthma and ischemia.
- Kinase Inhibitors: The rigid tricyclic structure formed after cyclization mimics the ATP-binding motif of several protein kinases.
- Antitumor Agents: The 4-carboxylic acid derivatives (e.g., CAS 1171844-32-8 analogs) are functionalized with amides to generate diverse libraries for cytotoxicity screening.

## References

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